molecular formula C19H26O2 B119807 4-Methylestradiol CAS No. 6171-48-8

4-Methylestradiol

Cat. No. B119807
CAS RN: 6171-48-8
M. Wt: 286.4 g/mol
InChI Key: CSHOYPMKTGTOLM-SMYFESCOSA-N
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Description

4-Methylestradiol is a derivative of estradiol . It is a synthetic estrane steroid and a derivative of estradiol . It is specifically the derivative of estradiol with a methyl group at the C17α positions .


Synthesis Analysis

The synthesis of 4-Methylestradiol was carried out by reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol . The relative binding affinity of 4-Methylestradiol was found to be 10 and 25% of estradiol at 0 and 25°C, respectively .


Molecular Structure Analysis

The molecular formula of 4-Methylestradiol is C19H26O2 . Its average mass is 286.409 Da and its monoisotopic mass is 286.193268 Da .


Chemical Reactions Analysis

In a study, 4-Methylestradiol was selected for use as an internal standard (IS) based on similarities in structural and chromatographic properties compared with the targeted ginsenosides .


Physical And Chemical Properties Analysis

The safety data sheet for 4-Methylestradiol suggests that it should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

Scientific Research Applications

Synthesis and Biological Activity

  • 4-Methylestradiol (4-ME2) was synthesized by reductive aromatization, displaying 10-25% of estradiol's binding affinity and exhibiting weaker uterotrophic activity compared to estrone, without any antiuterotrophic activity (Qian & Abul-Hajj, 1990).

Pharmacological Effects

  • Pharmacological effects of 4-ME2 were tested in ovariectomized rats, showing that 4-ME2 did not significantly affect uterine growth or gonadotrophin release, indicating its inactivity in the used model (Ball, Emons, Haupt, & Knuppen, 1983).

Interaction with Estrogen Receptors

  • 4-ME2 showed affinity to cytoplasmic estrogen receptors and was able to translocate estrogen receptors into the cell nucleus at high doses, but was ineffective at low doses in rat pituitary gland and uterus (Kirchhoff, Wang, Ghraf, Ball, & Knuppen, 1984).

Role in Estrogen Metabolism

  • The metabolism of catechol estrogens, including 4-ME2, is significant in understanding estrogen-induced carcinogenesis, with 4-ME2 being an important probe to study the biological importance of estrogen hydroxylation processes (Roy, Weisz, & Liehr, 1990).

Potential in Breast Cancer Research

Implications for Carcinogenesis Studies

  • 4-ME2 plays a significant role in mechanistic studies of estrogen-induced cancers, particularly in understanding the role of estrogen metabolites and their reactive intermediates in carcinogenesis (Liehr, 1998).

Safety And Hazards

4-Methylestradiol should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,18,20-21H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHOYPMKTGTOLM-SMYFESCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872685
Record name 4-Methylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylestradiol

CAS RN

6171-48-8
Record name 4-Methylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006171488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94DM04YP7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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